molecular formula C12H10N2O2 B016788 2-Nitrodiphenylamine CAS No. 119-75-5

2-Nitrodiphenylamine

Cat. No.: B016788
CAS No.: 119-75-5
M. Wt: 214.22 g/mol
InChI Key: RUKISNQKOIKZGT-UHFFFAOYSA-N
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Description

2-Nitrodiphenylamine is an organic compound with the chemical formula C₆H₅NHC₆H₄NO₂. It is a nitrated derivative of diphenylamine and appears as a red solid, typically in the form of flakes or powder. This compound is polar but hydrophobic and is primarily used to extend the shelf-life of explosives containing nitrocellulose or nitroglycerin by trapping nitrogen oxides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrodiphenylamine involves the reaction of phenylboronic acid with an aromatic amine in the presence of potassium fluoride (KF) and dimethyl sulfoxide (DMSO) at 130°C under a nitrogen atmosphere. The reaction mixture is stirred vigorously for 2 hours, after which the catalyst is separated, and the product is purified by column chromatography using ethyl acetate/n-hexane .

Industrial Production Methods: Industrial production methods for this compound often involve the decarboxylation of a urethane in the presence of a base at elevated temperatures using tetramethylene sulphone as the reaction medium. This process ensures the safe and efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrodiphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2-Nitrodiphenylamine is often compared with other stabilizers such as:

  • 4-Nitrodiphenylamine
  • N-Nitrosodiphenylamine
  • N-Methyl-p-nitroaniline (MNA)
  • Diphenylamine (DPA)

Uniqueness: this compound is unique in its ability to trap nitrogen oxides effectively, making it a superior stabilizer for nitrate ester-based energetic materials. Its derivatives also play a significant role in stabilizing these materials .

Properties

IUPAC Name

2-nitro-N-phenylaniline
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InChI

InChI=1S/C12H10N2O2/c15-14(16)12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13H
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InChI Key

RUKISNQKOIKZGT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-]
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Molecular Formula

C12H10N2O2
Record name 2-NITRODIPHENYLAMINE
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DSSTOX Substance ID

DTXSID4025749
Record name 2-Nitrodiphenylamine
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Molecular Weight

214.22 g/mol
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Physical Description

2-nitrodiphenylamine appears as red-brown crystalline powder or reddish-brown solid. (NTP, 1992), Orange solid; [Reference #1] Reddish-brown solid; [CAMEO] Red or orange crystalline solid; [Alfa Aesar MSDS]
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Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992)
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CAS No.

119-75-5
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Melting Point

167.9 °F (NTP, 1992)
Record name 2-NITRODIPHENYLAMINE
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Synthesis routes and methods I

Procedure details

A 200 mL roundbottom flask was charged with 1-bromo-2-nitrobenzene (Alfa Aesar; 2.10 g, 10.40 mmol), Pd2(dba)3 (Aldrich; 119.6 mg, 2.5 mol%), racemic BINAP (Strem; 197.8 mg, 3.1 mol%), and cesium carbonate (Aldrich; 4.87 g, 14.95 mmol). The flask was evacuated and backfilled with N2 (3x), and then anhydrous toluene (20 mL) was added. Aniline (Acros; 1.20 mL, 13.2 mmol) was added followed by additional toluene (30 mL), and the mixture was allowed to stir at room temperature for 5 minutes before being placed in a 100 °C oil bath. After heating overnight, the reaction was allowed to cool and was partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc (2x), and the combined organics were concentrated under reduced pressure. The crude material was purified by silica gel chromatography (gradient elution; Rf in 90:10 hexanes:EtOAc = 0.54) to give a red-orange solid. 1.89 g of solid was collected.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
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Synthesis routes and methods II

Procedure details

As is known, a nitro group activates halogen substituents in both the ortho- and the para-positions. For example, if 2-chloronitrobenzene is reacted with aniline at from 175 to 205° C., 2-nitrodiphenylamine is obtained in quantitative yield. By contrast, 4-chloronitrobenzene does not react at all with aniline at from 175 to 205° C.(Houben-Weyl, Methoden der Organischen Chemie [Methods of Organic Chemistry], IVth Edition, Volume XI/1, pages 63 and 64). This behavior shows that the nitro group activates the chlorine in the ortho- position to a very great extent, while its activating effect on the chlorine in the para-position is insufficient to permit the substitution reaction.
[Compound]
Name
halogen
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Nitrodiphenylamine function as a stabilizer in explosives and propellants?

A1: this compound acts as a scavenger for nitrogen oxides (NOx), which are produced during the decomposition of energetic materials like nitrocellulose and nitroglycerin. By reacting with NOx, 2-NDPA prevents autocatalytic decomposition, thereby increasing the shelf life of these materials. [, , , , , ]

Q2: What are the implications of using copper-based ballistic modifiers in propellants containing this compound?

A2: Research indicates that copper-based ballistic modifiers, compared to lead-based ones, can accelerate the depletion of 2-NDPA during propellant aging. [] This effect is attributed to the higher reactivity of copper salts with the reactive species generated during propellant decomposition. [] Incorporating resorcinol in the stabilizer system and using copper salts at low levels can help mitigate this issue. []

Q3: How does the choice of ballistic modifier influence the effectiveness of this compound in propellants?

A3: Studies have shown that the organic moiety of the ballistic modifier significantly impacts 2-NDPA’s stabilizing efficacy. [] For instance, lead β-resorcylate (LBR) enhances 2-NDPA's effectiveness, while lead salicylate (LS) shows the opposite effect. [] This difference is attributed to their varying reactivity with nitroglycerin degradation products. [, ]

Q4: How does the presence of other stabilizers affect this compound's performance in propellants?

A4: In mixed-stabilizer propellant formulations, 2-NDPA can interact with other stabilizers and their degradation products. For example, in a propellant containing both 2-NDPA and para-nitro-N-methylaniline (pNMA), the N-nitroso derivative of pNMA can undergo transnitrosation with 2-NDPA, influencing the overall degradation pathway and product distribution. [, , ]

Q5: How does temperature affect the stability and effectiveness of this compound in propellants?

A5: Elevated temperatures accelerate the aging process of propellants, leading to faster depletion of 2-NDPA. [, , , ] This necessitates a thorough understanding of its degradation kinetics at various temperatures to predict the safe life of propellant formulations. [, ]

Q6: Can microencapsulation be used to control the release of this compound in propellants?

A6: Yes, research has demonstrated the successful encapsulation of 2-NDPA within poly(lactide-co-glycolide) (PLG) microspheres. [] This approach offers a promising strategy for controlled release of the stabilizer, potentially further extending the shelf life of propellants. The release rate can be tailored by adjusting microsphere size, loading percentage, and temperature. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C12H10N2O2, and its molecular weight is 214.22 g/mol. []

Q8: What spectroscopic techniques are used to characterize this compound and its derivatives?

A8: Infrared (IR) spectroscopy is commonly used to characterize 2-NDPA and its nitration products. [] Additionally, researchers utilize techniques like Gas Chromatography-Mass Spectrometry (GC/MS) [, , , , ], High-Performance Liquid Chromatography (HPLC) [, , , , , ], and Cesium-MS/MS [] to identify and quantify 2-NDPA and its derivatives in complex mixtures.

Q9: How is this compound typically analyzed in propellant samples?

A9: Reverse-phase HPLC is a widely used technique for analyzing 2-NDPA and its degradation products in propellants. [, , , , ] This method allows for separation and quantification of the stabilizer and its derivatives, providing valuable insights into the aging process of the propellant.

Q10: Can this compound be detected in trace amounts after an explosion?

A10: Yes, analytical techniques like HPLC and GC/MS have been successfully used to identify and quantify 2-NDPA and its derivatives in post-blast residues, aiding in the chemical profiling of explosives. [, ]

Q11: Are there any online methods for monitoring this compound formation during its synthesis?

A11: Low-field online NMR spectroscopy shows promise for monitoring 2-NDPA synthesis. [] This technique offers direct quantitative information and requires minimal calibration, making it suitable for real-time process monitoring and control. []

Q12: Is this compound biodegradable?

A12: Research suggests that while 2-NDPA itself might not be readily biodegradable, its degradation products from propellant hydrolysis can be biodegraded. [] This finding is crucial for developing environmentally sound disposal methods for 2-NDPA-containing propellants.

Q13: What are the environmental concerns associated with the disposal of this compound-containing propellants?

A13: Traditional methods like open burning or detonation of these propellants raise significant environmental concerns due to air pollution. [] Research focuses on developing alternative disposal strategies that are both effective and environmentally friendly, such as enhanced alkaline hydrolysis followed by biodegradation. []

Q14: What is the potential for recycling this compound from propellant waste?

A14: While specific research on recycling 2-NDPA from propellant waste is limited within the provided papers, developing efficient recycling strategies is crucial for resource conservation and minimizing the environmental impact associated with propellant disposal.

Q15: Can this compound be used to synthesize other valuable compounds?

A15: Yes, 2-NDPA serves as a precursor for synthesizing biologically active compounds like phenazine N-oxides. [, , ] This highlights the versatility of 2-NDPA as a chemical building block beyond its role in propellants.

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